2-(4-Amino-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the trifluoromethyl group enhances the compound's biological activity, making it a candidate for various pharmacological applications.
The compound can be classified as an amino acid derivative due to its acetic acid moiety, which contributes to its solubility and reactivity. It is associated with pyrazole derivatives, which have been extensively studied for their herbicidal and anticancer properties . The specific chemical structure can be represented by the International Union of Pure and Applied Chemistry name, highlighting its functional groups and substituents.
The synthesis of 2-(4-Amino-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid can be achieved through various methods. A notable approach involves the reaction of 4-amino-5-methyl-3-(trifluoromethyl)-1H-pyrazole with acetic anhydride or acetic acid under controlled conditions.
This method has shown efficiency in yielding high purity products with good yields .
The molecular formula of 2-(4-Amino-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid is C_7H_8F_3N_3O_2. Its structure features:
The three-dimensional conformation can be analyzed using computational chemistry software to understand its spatial orientation and potential interactions with biological targets.
The compound can undergo various chemical reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or reduce toxicity .
The mechanism of action of 2-(4-Amino-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid primarily involves its interaction with specific biological targets:
Data from biological evaluations indicate that modifications in the structure significantly affect its activity against cancer cells or pests .
The physical properties include:
Chemical properties include:
These properties are critical for evaluating the compound's suitability for various applications .
2-(4-Amino-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid has potential applications in several fields:
Research continues to explore its full potential in these areas, highlighting the importance of pyrazole derivatives in modern science .
Pyrazole derivatives constitute a privileged scaffold in pharmaceutical research due to their versatile bioactivity and structural adaptability. These five-membered heterocycles, featuring two adjacent nitrogen atoms, serve as core structures in numerous FDA-approved drugs and clinical candidates. Recent advances highlight their significance in oncology, where pyrazole-based compounds exhibit potent activity against diverse cancer targets. For instance, microwave-assisted synthesis techniques have enabled efficient production of anticancer pyrazole hybrids, significantly reducing reaction times while maintaining high yields and selectivity [3]. The structural plasticity of the pyrazole ring allows for strategic modifications at the N1, C3, C4, and C5 positions, facilitating the optimization of pharmacokinetic and pharmacodynamic properties. This adaptability is exemplified in kinase inhibitors (e.g., crizotinib) and anti-inflammatory agents (e.g., celecoxib), underscoring the scaffold’s therapeutic versatility [7] [10].
Table 1: Therapeutic Applications of Selected Pyrazole-Based Drugs
Drug Name | Therapeutic Area | Key Structural Features | Biological Target |
---|---|---|---|
Celecoxib | Anti-inflammatory | 1,2-Diaryl substitution; sulfonamide | COX-2 enzyme |
Crizotinib | Anticancer (NSCLC) | 2-Aminopyridine-pyrazole core | ALK/ROS1 kinases |
Pirtobrutinib | Anticancer (lymphoma) | 7-Azaindole-pyrazole hybrid | BTK kinase |
AT7519 (clinical) | Anticancer | 4-Aminopyrazole motif | CDK inhibitors |
The pyrazole nucleus also enables synergistic molecular interactions critical for target engagement. Its electron-rich system facilitates hydrogen bonding, π-π stacking, and dipole-dipole interactions with biological macromolecules. In anticancer drug discovery, pyrazole derivatives disrupt oncogenic pathways by inhibiting kinases (e.g., CDKs, Aurora kinases), tubulin polymerization, and receptor tyrosine kinases [7]. Hybridization strategies further expand therapeutic potential, as seen in trifluoromethylated pyrazole-thiadiazole conjugates that exhibit dual antiparasitic and anticancer activities through multi-target mechanisms [8].
The strategic incorporation of trifluoromethyl (-CF₃) and amino (-NH₂) groups at the C3 and C4 positions of pyrazole rings, respectively, profoundly influences their bioactivity. The trifluoromethyl group acts as:
Concurrently, the 4-amino substituent serves as:
Table 2: Molecular Properties of 2-(4-Amino-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid
Property | Value | Description |
---|---|---|
CAS Registry Number | 1172248-92-8 | Unique chemical identifier |
Molecular Formula | C₇H₈F₃N₃O₂ | Elemental composition |
Molecular Weight | 223.15 g/mol | Mass of one molecule |
SMILES Notation | O=C(O)CN1N=C(C(F)(F)F)C(N)=C1C | Linear structure encoding |
Canonical SMILES | CC1=C(N)C(=NN1CC(O)=O)C(F)(F)F | Standardized structure representation |
Hydrogen Bond Donors | 2 (NH₂ and COOH) | Influences solubility and target interaction |
Hydrogen Bond Acceptors | 4 (pyrazole N, carbonyl O, amino N) | Impacts solvation and binding |
Lipophilicity (Predicted) | LogP ≈ 1.2 | Moderate membrane permeability |
In the specific compound 2-(4-amino-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid, these substituents are strategically positioned:
The methyl group at C5 further fine-tunes steric and electronic properties, preventing undesired tautomerization while contributing to hydrophobic interactions. This specific substitution pattern creates a multifunctional pharmacophore with balanced lipophilicity (predicted LogP ≈ 1.2) and polarity (TPSA ≈ 78 Ų), making it suitable for lead optimization in drug discovery campaigns targeting enzymes and receptors [5] [6] [10].
Table 3: Substituent Contributions to Molecular Properties
Position | Substituent | Electronic Effect | Steric Effect | Biological Role |
---|---|---|---|---|
C3 | -CF₃ | Strong σ-withdrawal (-I, -σₚ) | Moderate cone volume | Metabolic stabilization; binding affinity |
C4 | -NH₂ | σ-donating (+M, -σₚ) | Small | H-bonding; zwitterion formation |
C5 | -CH₃ | Weak +I effect | Small | Steric blockade; lipophilicity |
N1 | -CH₂COOH | Withdrawing (-I) | Flexible linker | Solubility; metal coordination |
Hypothetical Binding Interactions:
TARGET POCKET ∥ | H-bond | to COOH···His305 N≡N (pyrazole) ∥ π-stacking || | Phe102 CF₃···hydrophobic pocket | / | | / H-bond | NH₂···Glu198
Note: Diagram illustrates potential interactions with a biological target, emphasizing the complementary roles of the amino, trifluoromethyl, and carboxyl groups.
The molecular architecture of this compound exemplifies rational design in medicinal chemistry, where trifluoromethyl groups enhance bioavailability and the amino group provides synthetic versatility for further functionalization. Its structural features align with established trends in bioactive pyrazole design, particularly in kinase inhibitor development where similar motifs enable potent, selective target inhibition [7] [10]. The compound’s physicochemical profile (MW = 223.15 g/mol; HBD = 2; HBA = 4) suggests favorable drug-likeness by Lipinski’s criteria, positioning it as a promising intermediate for anticancer or antimicrobial agent development [1] [5] [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7